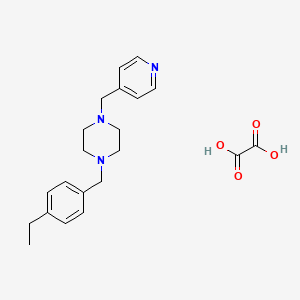![molecular formula C14H25N3O3S B3946689 N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine](/img/structure/B3946689.png)
N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine
Vue d'ensemble
Description
N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as Ac-HOClornithine or CHA-Ornithine.
Mécanisme D'action
The mechanism of action of N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the synthesis of polyamines, which are important for cell growth and proliferation. By inhibiting ODC, this compound can inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine in lab experiments is its specificity for ODC. This compound has been found to be a potent and selective inhibitor of ODC, making it a useful tool for studying the role of polyamines in cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been found to be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer and diabetes. Another direction is to study the mechanism of action of this compound in more detail, particularly its effects on polyamine synthesis and cell growth. Additionally, future research could focus on developing new derivatives of this compound with improved potency and selectivity for ODC.
Applications De Recherche Scientifique
N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in treating diabetes and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-acetamido-5-(cyclohexylcarbamothioylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-10(18)16-12(13(19)20)8-5-9-15-14(21)17-11-6-3-2-4-7-11/h11-12H,2-9H2,1H3,(H,16,18)(H,19,20)(H2,15,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDDPDWIMJYAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=S)NC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B3946614.png)
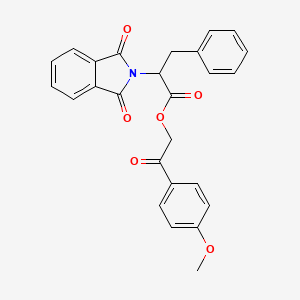
![2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl 4-hydroxybenzoate](/img/structure/B3946633.png)
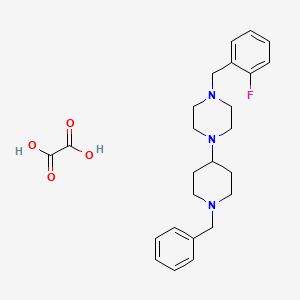

![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3946648.png)
![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)
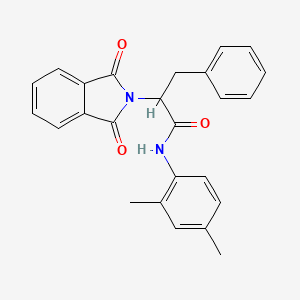
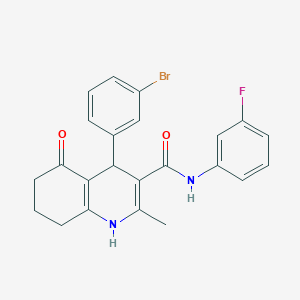
![3-allyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B3946657.png)
![N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946664.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3946682.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B3946685.png)
